4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol
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Overview
Description
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H27Br3N4O and a molecular weight of 867.42 g/mol . This compound belongs to the class of porphyrins, which are macrocyclic compounds known for their extensive applications in various fields such as chemistry, biology, and medicine. The presence of bromophenyl groups in its structure enhances its reactivity and potential for functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreThe final step involves the attachment of the phenol group to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin core.
Substitution: The bromophenyl groups can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrins .
Scientific Research Applications
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Mechanism of Action
The mechanism of action of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol involves its interaction with molecular targets through its porphyrin core. The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable for research in catalysis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Similar in structure but lacks the phenol group, affecting its reactivity and applications.
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol: Contains chlorophenyl groups instead of bromophenyl, leading to different chemical properties and reactivity.
Uniqueness
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is unique due to the presence of both bromophenyl and phenol groups, which enhance its versatility in chemical modifications and applications. The bromophenyl groups provide sites for further functionalization, while the phenol group can participate in hydrogen bonding and other interactions, making it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C44H27Br3N4O |
---|---|
Molecular Weight |
867.4 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-bromophenyl)-21,23-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H27Br3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H |
InChI Key |
MSDLEIPMURZRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)O |
Origin of Product |
United States |
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